2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one
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Overview
Description
2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, a dimethylphenyl group, and a pyrrolidine-1-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the dimethylphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the pyrrolidine-1-carbonyl moiety: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethylphenyl)pyrrolidine
- 1-(2,6-Dimethylphenyl)-N-hydroxy-4,4-dimethyl-2,5-dioxo-N-phenylpyrrolidine
- 3-{[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
2-(3,4-Dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-C]quinolin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazoloquinoline core with a dimethylphenyl group and a pyrrolidine-1-carbonyl moiety sets it apart from other similar compounds.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-8-(pyrrolidine-1-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C23H22N4O2/c1-14-5-7-17(11-15(14)2)27-23(29)19-13-24-20-8-6-16(12-18(20)21(19)25-27)22(28)26-9-3-4-10-26/h5-8,11-13,25H,3-4,9-10H2,1-2H3 |
InChI Key |
IHFJGKFABVJVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CCCC5)C |
Origin of Product |
United States |
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